3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde
Description
3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is a synthetic organic compound featuring a 2-oxopiperidine core substituted with a carbaldehyde group at position 1 and a 5-chloro-2-methoxybenzoyl moiety at position 2. The piperidine ring, a six-membered nitrogen-containing heterocycle, is central to its structure, with the ketone group at position 2 contributing to its electrophilic reactivity. The 5-chloro-2-methoxybenzoyl group introduces steric and electronic effects, while the carbaldehyde at position 1 may serve as a reactive site for derivatization or intermolecular interactions.
Properties
IUPAC Name |
3-(5-chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-20-12-5-4-9(15)7-11(12)13(18)10-3-2-6-16(8-17)14(10)19/h4-5,7-8,10H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTVYJOVFIOBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde typically involves multiple steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. Further chlorosulfonation and aminolysis yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and either inhibits or activates their function. The exact pathways and molecular interactions depend on the specific application and the biological system .
Comparison with Similar Compounds
To contextualize the properties of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde, we analyze structurally related compounds from the provided evidence, focusing on ring systems, substituents, and functional groups.
Structural Analogs with Heterocyclic Cores
Key Observations :
- Ring Size and Rigidity: The target’s 6-membered piperidine ring offers greater conformational flexibility compared to the 5-membered pyrrolidine () or pyrazole () cores.
- Functional Groups : The carbaldehyde group in the target and pyrazole derivative () contrasts with carboxylic acids in the pyrrolidine and benzodiazepine analogs (). Aldehydes are more electrophilic, enabling nucleophilic additions (e.g., Schiff base formation), while carboxylic acids enhance solubility via ionization.
- Substituent Effects : The 5-chloro-2-methoxybenzoyl group in the target provides lipophilicity and steric bulk, similar to the 3-chlorophenylsulfanyl group in the pyrazole compound (). Chlorine atoms in these groups may enhance binding affinity through halogen bonding.
Pharmacological and Physicochemical Implications
Structural-Activity Notes:
- Compared to the pyrrolidine analog (), the target’s larger ring may accommodate bulkier substituents without steric clash.
Biological Activity
3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is a synthetic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H14ClNO4
- Molecular Weight : 295.72 g/mol
- CAS Number : 12119788
The compound features a piperidine ring substituted with a chloro and methoxy group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing various biochemical pathways.
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research indicates that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, such as proteases and kinases. This inhibition can lead to decreased cell proliferation in cancerous tissues.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
